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Compound of Interest

Compound Name: 7-Hydroxyheptanoic acid

Cat. No.: B1215387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Hydroxyheptanoic acid, a valuable bifunctional molecule in chemical synthesis and drug

development. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and utilization in research and development.

Molecular Structure and Properties
7-Hydroxyheptanoic acid is a seven-carbon carboxylic acid with a terminal hydroxyl group. Its

structure allows for a variety of chemical transformations, including polymerization to form

polyesters and lactonization to ε-heptanolactone.

Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol CAS Number: 3710-42-7

Spectroscopic Data
The following tables summarize the available spectroscopic data for 7-Hydroxyheptanoic
acid, providing key identifiers for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following data are predicted and compiled from typical values for similar
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structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H -COOH

~3.6 Triplet 2H H-7 (-CH₂OH)

~2.3 Triplet 2H H-2 (-CH₂COOH)

~1.6 Multiplet 2H H-3

~1.5 Multiplet 2H H-6

~1.3-1.4 Multiplet 4H H-4, H-5

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~179 C-1 (-COOH)

~62 C-7 (-CH₂OH)

~34 C-2

~32 C-6

~29 C-4 or C-5

~25 C-4 or C-5

~24 C-3

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 7-Hydroxyheptanoic acid is characterized by the presence of both hydroxyl and

carboxylic acid moieties.[1]
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Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode

~3300 (broad) O-H stretch (hydroxyl and carboxylic acid)

~2930, ~2860 C-H stretch (aliphatic)

~1700 (strong) C=O stretch (carboxylic acid)

~1460 C-H bend (methylene)

~1280 C-O stretch (carboxylic acid)

~1060 C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The following are predicted mass-to-charge ratios (m/z) for various adducts of 7-
Hydroxyheptanoic acid.[2]

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 147.10158

[M+Na]⁺ 169.08352

[M-H]⁻ 145.08702

[M+NH₄]⁺ 164.12812

[M+K]⁺ 185.05746

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample purity.
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NMR Spectroscopy
A general workflow for acquiring NMR spectra is outlined below.

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg
in ~0.7 mL solvent

Transfer to
NMR tube

Select deuterated
solvent (e.g., CDCl₃,

DMSO-d₆, D₂O)

Place tube in
NMR spectrometer Shim magnet Acquire ¹H and

¹³C spectra

Fourier transform,
phase correction,

and baseline correction

Reference spectra
(e.g., to TMS)

Integrate ¹H signals
and pick peaks

Click to download full resolution via product page

Figure 1: General workflow for NMR spectroscopy.

Protocol Details:

Sample Preparation: Dissolve 5-10 mg of 7-Hydroxyheptanoic acid in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a sufficient number of

scans and a relaxation delay of 2-5 seconds.

Processing: Process the raw data using appropriate software. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
The following diagram illustrates the typical procedure for obtaining an FT-IR spectrum of a

solid sample.
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Sample Preparation (Thin Film) Data Acquisition

Data Processing

Place a small amount
of sample on a

salt plate (e.g., NaCl)

Gently heat to melt
the solid into a

thin film

Allow to cool and
solidify

Place sample in
FT-IR spectrometer

Acquire background
spectrum of air

Acquire sample
spectrum

Perform background
subtraction

Identify and label
major peaks

Click to download full resolution via product page

Figure 2: General workflow for FT-IR spectroscopy.

Protocol Details:

Sample Preparation: As 7-Hydroxyheptanoic acid is a low-melting solid, a thin film can be

prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or

KBr) and allowing it to cool. Alternatively, a KBr pellet can be prepared by grinding the

sample with dry KBr and pressing the mixture into a disc. For a solution, dissolve the sample

in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to

evaporate.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Collect a background spectrum of the empty sample compartment. Then,

acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
The following workflow is a general guide for the analysis of 7-Hydroxyheptanoic acid by

mass spectrometry, often coupled with a chromatographic separation method like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Sample Preparation
Data Acquisition Data Analysis

Dissolve sample in
a suitable solvent
(e.g., methanol,

acetonitrile)

Optional:
Derivatize to improve
volatility (for GC-MS)

Inject sample into
GC-MS or LC-MS

Ionize molecules
(e.g., ESI, EI)

Separate ions by
m/z ratio Detect ions Generate mass

spectrum
Identify molecular ion

and fragment peaks

Click to download full resolution via product page

Figure 3: General workflow for mass spectrometry.

Protocol Details:

Sample Preparation: Dissolve the sample in a volatile solvent compatible with the chosen

ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI). For GC-

MS, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

Instrumentation: Use a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion

trap instrument, coupled to a suitable inlet system (GC or LC).

Ionization: For LC-MS, soft ionization techniques like ESI are common. For GC-MS, Electron

Ionization (EI) is typically used.

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

This guide provides a comprehensive starting point for the spectroscopic analysis of 7-
Hydroxyheptanoic acid. For more specific applications, further optimization of the described

protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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